molecular formula C15H11BrN2 B8334107 1-Biphenyl-3-yl-4-bromo-1H-imidazole

1-Biphenyl-3-yl-4-bromo-1H-imidazole

Cat. No.: B8334107
M. Wt: 299.16 g/mol
InChI Key: QDNHYZUOJASPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Biphenyl-3-yl-4-bromo-1H-imidazole is a halogenated imidazole derivative featuring a biphenyl moiety at the 1-position and a bromine atom at the 4-position of the imidazole ring.

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

4-bromo-1-(3-phenylphenyl)imidazole

InChI

InChI=1S/C15H11BrN2/c16-15-10-18(11-17-15)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H

InChI Key

QDNHYZUOJASPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(N=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Biphenyl-3-yl-4-bromo-1H-imidazole with key analogs, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Substituent Effects on Reactivity and Stability

  • 1-Benzyl-4-bromo-1H-imidazole (CAS 106848-38-8) :

    • Structure : Benzyl group at position 1, bromine at position 3.
    • Molecular Formula : C₁₀H₉BrN₂ (MW: 237.1 g/mol) .
    • Comparison : The biphenyl-3-yl group in the target compound introduces greater steric bulk and π-conjugation compared to the benzyl group. This likely enhances thermal stability and influences regioselectivity in cross-coupling reactions.
  • 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-2,5-di-p-tolyl-1H-imidazole (Compound 21): Structure: Biphenyl-4-yl group with additional p-tolyl substituents. Molecular Formula: C₃₆H₃₀N₂O₂ (MW: 546.6 g/mol). Elemental Analysis: Calc. C 82.73%, H 5.79%, N 5.36%; Found C 88.98%, H 5.97%, N 5.60% .

Halogenation and Electronic Effects

  • 4-Bromo-1-methyl-1H-imidazole :
    • Melting Point : 204–205°C .
    • Comparison : The biphenyl-3-yl group in the target compound likely increases melting point due to enhanced intermolecular stacking, though exact data are unavailable. Bromine’s electron-withdrawing nature may similarly activate the imidazole ring for nucleophilic substitution or Suzuki-Miyaura coupling.

Pharmacological Potential

  • Benzimidazole-Based IDO1 Inhibitors (e.g., Compound 51) :
    • Brominated benzimidazoles exhibit inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in oncology .
    • Comparison : The bromine in the target compound’s imidazole ring may similarly modulate enzyme binding, though activity depends on the biphenyl group’s orientation and hydrophobicity.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₅H₁₁BrN₂ ~299.2 (estimated) Biphenyl-3-yl, Br High π-conjugation, steric bulk
1-Benzyl-4-bromo-1H-imidazole C₁₀H₉BrN₂ 237.1 Benzyl, Br Storage: 2–8°C
4-Bromo-1-methyl-1H-imidazole C₄H₅BrN₂ 161.0 Methyl, Br Mp: 204–205°C

Table 2: Elemental Analysis of Selected Analogs

Compound C% (Calc/Found) H% (Calc/Found) N% (Calc/Found)
Compound 21 (C₃₆H₃₀N₂O₂) 82.73/88.98 5.79/5.97 5.36/5.60
Compound 22 (C₃₄H₂₆N₂) 88.13/88.29 6.16/6.01 5.71/5.88

Research Findings and Implications

Synthetic Flexibility : The 4-bromo group in the target compound positions it as a versatile intermediate for Pd-catalyzed cross-coupling, analogous to derivatives in and .

Steric vs. Electronic Effects : The biphenyl-3-yl group may hinder crystallization compared to smaller substituents (e.g., benzyl), as seen in SHELX-refined structures .

Preparation Methods

Synthesis of 4-Bromo-1H-imidazole

The bromination of imidazole at position 4 is achieved through a protective-group-assisted strategy:

Step 1: Protection of 1H-Imidazole
1H-Imidazole is protected at position 1 using (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions. For example, treatment with sodium hydride (NaH) in tetrahydrofuran (THF) at -5°C for 15–60 minutes, followed by SEM-Cl addition, yields 1-SEM-imidazole.

Step 2: Regioselective Bromination
The protected imidazole undergoes bromination using N-bromosuccinimide (NBS) in a mixed solvent system (e.g., DMF/CHCl₃) at room temperature for 10–24 hours. This selectively introduces bromine at position 4, yielding 4-bromo-1-SEM-imidazole with >95% regioselectivity.

Step 3: Deprotection
The SEM group is removed via acidolysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature over 16 hours cleaves the SEM group, affording 4-bromo-1H-imidazole in 97% yield.

Ullmann Coupling with 3-Bromobiphenyl

The biphenyl-3-yl group is introduced via a copper-catalyzed Ullmann coupling:

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : N-methylpyrrolidone (NMP) or DMF

  • Temperature : 120–140°C for 8–12 hours.

Procedure
4-Bromo-1H-imidazole (1 equiv) and 3-bromobiphenyl (1.2 equiv) are combined in NMP with CuI and Cs₂CO₃. After heating, the mixture is filtered, extracted with ethyl acetate, and washed with saturated brine. Crystallization from methyl tert-butyl ether yields this compound. Reported yields range from 48% to 76% depending on solvent and temperature.

Method 2: Direct Bromination of 1-Biphenyl-3-yl-1H-imidazole

Direct bromination of 1-biphenyl-3-yl-1H-imidazole without protection risks poor regioselectivity. However, under controlled conditions:

Electrophilic Bromination

  • Reagent : Bromine (Br₂) or NBS in acetic acid.

  • Conditions : 0°C to room temperature, 6–12 hours.

  • Outcome : Bromination occurs preferentially at position 4 due to electron-donating effects of the biphenyl group, but competing reactions at positions 2 and 5 reduce yields to ~50%.

Comparative Analysis of Methods

Parameter Ullmann Coupling Direct Bromination
Yield 48–76%~50%
Regioselectivity High (≥95%)Moderate (60–70%)
Steps 31
Purification CrystallizationColumn chromatography

The Ullmann method offers superior regioselectivity but requires multi-step synthesis. Direct bromination is simpler but less efficient.

Optimization of Reaction Conditions

Catalyst Screening for Ullmann Coupling

  • CuI vs. CuO : CuI provides faster reaction kinetics (8 hours vs. 12 hours for CuO).

  • Solvent Effects : NMP outperforms DMF, achieving 76% yield at 140°C.

Bromination Temperature Control

Lower temperatures (-10°C to 0°C) during SEM group deprotection minimize side reactions, improving yields to 97% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.